Cas no 953906-47-3 (1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid)

1-(Cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole-based carboxylic acid derivative characterized by its cyclopropylmethyl and dimethyl substituents. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features, including the cyclopropyl ring and pyrrole core, contribute to its potential utility in modulating biological activity and enhancing metabolic stability. The carboxylic acid functional group allows for further derivatization, enabling the synthesis of amides, esters, and other derivatives. This compound is of interest in medicinal chemistry for its potential role in the design of novel bioactive molecules, offering a balance of reactivity and stability for targeted applications.
1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid structure
953906-47-3 structure
Product Name:1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
CAS No:953906-47-3
MF:C11H15NO2
MW:193.242303133011
CID:4667236
PubChem ID:16788534
Update Time:2025-10-23

1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-3-carboxylic acid, 1-(cyclopropylmethyl)-2,5-dimethyl-
    • 1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid
    • 1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
    • Inchi: 1S/C11H15NO2/c1-7-5-10(11(13)14)8(2)12(7)6-9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,13,14)
    • InChI Key: IRPSDSAYDMWHCN-UHFFFAOYSA-N
    • SMILES: N1(CC2CC2)C(C)=CC(C(O)=O)=C1C

Computed Properties

  • Exact Mass: 193.110278721g/mol
  • Monoisotopic Mass: 193.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 42.2Ų

1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Security Information

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Additional information on 1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

1-(Cyclopropylmethyl)-2,5-Dimethyl-1H-Pyrrole-3-Carboxylic Acid: A Comprehensive Overview

The compound 1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, identified by the CAS number 953906-47-3, is a fascinating molecule with a unique structure and potential applications in various fields. This compound belongs to the class of pyrrole derivatives, which are known for their versatility and biological activity. The presence of a cyclopropylmethyl group and two methyl substituents on the pyrrole ring introduces interesting electronic and steric effects, making this compound a subject of interest in both academic and industrial research.

Key Features of the Compound

The molecular structure of 1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is characterized by a pyrrole ring with three substituents: a cyclopropylmethyl group at position 1, and methyl groups at positions 2 and 5. The carboxylic acid group at position 3 adds to the molecule's functional diversity. This combination of substituents imparts unique chemical properties, including enhanced stability due to the cyclopropyl ring's strain energy and potential for hydrogen bonding through the carboxylic acid group.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrrole ring. Recent advancements in synthetic methodologies have enabled more efficient routes to construct such complex molecules. For instance, researchers have employed organocatalytic reactions and transition metal-catalyzed cross-couplings to assemble the desired structure with high precision. The characterization of this compound has been carried out using advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, which have provided detailed insights into its molecular geometry and electronic properties.

Biological Activity and Applications

One of the most promising aspects of 1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is its potential biological activity. Recent studies have demonstrated that this compound exhibits significant antioxidant properties, making it a candidate for applications in nutraceuticals and cosmeceuticals. Additionally, its ability to modulate cellular signaling pathways suggests its potential as a lead compound in drug discovery efforts targeting various diseases.

In the field of materials science, this compound has shown promise as a building block for advanced materials such as organic semiconductors and stimuli-responsive polymers. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronics.

Environmental Impact and Safety Considerations

As with any chemical compound, understanding its environmental impact is crucial. Studies on the biodegradation and toxicity of 1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid are ongoing. Preliminary results indicate that it has low acute toxicity and is biodegradable under specific conditions. However, further research is required to fully assess its environmental footprint and ensure safe handling practices.

Future Directions

The future of 1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid lies in exploring its full potential across diverse applications. Collaborative efforts between chemists, biologists, and materials scientists are expected to unlock new possibilities for this compound. Additionally, advancements in computational chemistry will play a pivotal role in designing analogs with enhanced properties tailored to specific applications.

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